Trelagliptin Impurity X

Descripción general

Descripción

Trelagliptin is a dipeptidyl peptidase-4 inhibitor indicated in the control of diabetes mellitus . It belongs to the class of organic compounds known as benzonitriles .

Synthesis Analysis

An improved process for the synthesis of the antidiabetic drug Trelagliptin succinate through unprotected ®-3-aminopiperidine has been described . A simple, selective, precise reversed phase high-pressure liquid chromatography (HPLC) method has been developed and validated for estimation of related substances of Trelagliptin succinate .Molecular Structure Analysis

Efficient chromatographic separation was achieved on a Cosmosil 5μm particles size, 250mm × 4.6mm column and detection was performed at 225 nm wavelength .Chemical Reactions Analysis

Kinetic analysis revealed reversible, competitive and slow-binding inhibition of dipeptidyl peptidase-4 by trelagliptin . X-ray diffraction data indicated a non-covalent interaction between dipeptidyl peptidase and trelagliptin .Physical and Chemical Properties Analysis

The physical and chemical properties of Trelagliptin are analyzed using various chromatographic and spectroscopic techniques .Aplicaciones Científicas De Investigación

Desarrollo de Métodos Analíticos

Trelagliptin Impurity X se utiliza en el desarrollo de métodos analíticos. Estos métodos son cruciales para determinar la pureza, la potencia y la calidad de los compuestos farmacéuticos. La impureza se puede utilizar para validar la especificidad de los procedimientos analíticos, asegurando que Trelagliptin y sus impurezas se identifiquen y cuantifiquen con precisión .

Validación del Método (AMV)

En la industria farmacéutica, la validación del método es un requisito reglamentario para demostrar que un método analítico es adecuado para el propósito previsto. This compound sirve como un estándar de referencia en la validación de métodos como la Cromatografía Líquida de Alta Eficiencia (HPLC), asegurando la confiabilidad y la precisión de los resultados obtenidos durante el análisis de Trelagliptin .

Aplicaciones de Control de Calidad (QC)

El control de calidad es un aspecto fundamental de la fabricación farmacéutica. This compound se utiliza en laboratorios de control de calidad para monitorear los niveles de impurezas en los lotes de Trelagliptin. Esto es esencial para mantener la seguridad y la eficacia del producto farmacéutico final .

Investigación Cardiovascular

Estudios recientes han demostrado que Trelagliptin tiene un efecto protector contra la disfunción mitocondrial y la alteración metabólica en las células endoteliales en condiciones de privación de oxígeno-glucosa/reperfusión (OGD/R). Esto sugiere aplicaciones potenciales de this compound en la investigación cardiovascular, particularmente en la comprensión y el tratamiento de afecciones como el infarto agudo de miocardio (IAM) .

Estudios Metabólicos

Se sabe que Trelagliptin influye en los procesos metabólicos. La investigación que involucra this compound podría brindar información sobre sus efectos en las vías metabólicas, como la producción de ATP y la secreción de metabolitos como la cistationina y la creatina. Estos estudios podrían conducir a nuevos enfoques terapéuticos para los trastornos metabólicos .

Investigación de Propiedades Farmacológicas

Trelagliptin tiene varias propiedades farmacológicas, incluida la capacidad de activar la vía AMPK, que está involucrada en la homeostasis energética celular. This compound se puede utilizar para investigar estas propiedades más a fondo, lo que podría conducir al descubrimiento de nuevos mecanismos de fármacos y tratamientos .

Mecanismo De Acción

Target of Action

Mode of Action

Biochemical Pathways

Trelagliptin affects the AMPK pathway . It has been observed to significantly activate the AMPK pathway in oxygen-glucose deprivation/reperfusion (OGD/R)-challenged human aortic valvular endothelial cells (HAVECs) . This activation leads to the amelioration of OGD/R-induced mitochondrial disturbance and metabolic changes .

Pharmacokinetics

The pharmacokinetic properties of Trelagliptin are characterized by its slow-binding inhibition of DPP-4 . The half-life for dissociation (t1/2) is approximately 30 minutes . .

Result of Action

Action Environment

The action of Trelagliptin can be influenced by environmental factors such as the presence of oxygen-glucose deprivation/reperfusion (OGD/R) conditions . In such conditions, Trelagliptin has been observed to exert a protective effect against mitochondrial dysfunction and metabolic disturbance . .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Trelagliptin Impurity X plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), similar to Trelagliptin itself. The nature of these interactions involves reversible, competitive, and slow-binding inhibition of DPP-4 . This interaction is significant because DPP-4 is responsible for the inactivation of incretin hormones, which play a crucial role in regulating blood glucose levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect beta-cell function in patients with type 2 diabetes, leading to changes in insulin secretion and resistance . Additionally, it has been observed to impact body composition by reducing body fat mass without affecting skeletal muscle mass .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits dipeptidyl peptidase-4 (DPP-4) by forming a non-covalent interaction, which results in the stabilization of incretin hormones and enhanced insulin secretion . This inhibition mechanism is crucial for its role in controlling blood glucose levels in diabetic patients.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown consistent inhibition of DPP-4 activity, which contributes to its sustained efficacy

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its threshold and toxic effects. It has been observed that higher doses of this compound can lead to adverse effects, including potential toxicity . Understanding the dosage effects is essential for determining safe and effective therapeutic levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The inhibition of DPP-4 by this compound affects the metabolism of incretin hormones, leading to increased insulin secretion and improved glucose regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its pharmacological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with DPP-4 and subsequent inhibition of the enzyme.

Propiedades

IUPAC Name |

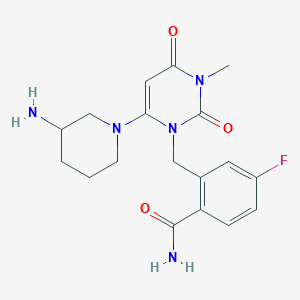

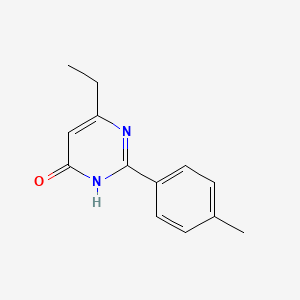

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3/c1-22-16(25)8-15(23-6-2-3-13(20)10-23)24(18(22)27)9-11-7-12(19)4-5-14(11)17(21)26/h4-5,7-8,13H,2-3,6,9-10,20H2,1H3,(H2,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNPUJHLPMLIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C(=O)N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)

![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)

![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)

![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)

![1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine](/img/structure/B1384564.png)